Differential Antiviral Profile: 5-Vinyluracil Nucleoside vs. Acyclovir and BrVUdR in HSV-1 Keratitis
The 5-vinyluracil-derived nucleoside, 5-vinyl-1-β-D-arabinofuranosyluracil (VaraU), demonstrates a distinct in vivo antiviral effect against HSV-1 keratitis in rabbits compared to clinical standards. It provides a level of viral suppression intermediate between acyclovir and bromovinyldeoxyuridine (BrVUdR), but critically, it shows a different profile regarding the establishment of viral latency [1].
| Evidence Dimension | In vivo efficacy in reducing viral plaque counts in conjunctival swabs |
|---|---|
| Target Compound Data | Mean plaque count reduction to 0.55-5.96% of placebo control values (for VaraU) |
| Comparator Or Baseline | Acyclovir: 0.16-1.73%; BrVUdR: 0.02-0.25% of control values |
| Quantified Difference | VaraU is ~10x less potent than BrVUdR, but shows comparable or slightly less potency than acyclovir in this model. |
| Conditions | In vivo: Rabbit model of acute HSV-1 keratitis (KUPKA strain). Topical administration. |
Why This Matters
This data positions VaraU as a research tool with a defined efficacy range, useful for studies where the near-complete viral suppression of BrVUdR or acyclovir is not desired, or for investigating latency mechanisms, as VaraU-treated animals showed a different latency establishment pattern compared to acyclovir and BrVUdR [1].
- [1] Rajcáni, J., & Reefschläger, J. (1987). Efficacy of (E)-5-(2-bromovinyl)- and 5-vinyl-1-beta-D-arabinofuranosyluracil against acute herpes simplex virus keratitis and the establishment of latency: comparison with acyclovir and bromovinyldeoxyuridine. Acta Virologica, 31(4), 329–339. View Source
